Methyl 1-ethynylcyclopropane-1-carboxylate

Description

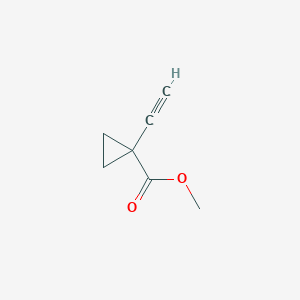

Structure

2D Structure

Properties

IUPAC Name |

methyl 1-ethynylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-3-7(4-5-7)6(8)9-2/h1H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQDMDGANKZKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Methyl 1-ethynylcyclopropane-1-carboxylate is a structural analog of 1-aminocyclopropane-1-carboxylate (ACC), which is the direct precursor of the plant hormone ethylene . The primary targets of this compound are the ethylene receptors in plants .

Mode of Action

this compound interacts with its targets, the ethylene receptors, in a similar manner to ACC . It has been identified as an agonist of ethylene response in plants . This means it enhances ethylene-related responses in plants, similar to the effects of ACC .

Biochemical Pathways

The compound is involved in the ethylene biosynthetic pathway. Ethylene is a gaseous endogenous phytohormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses . The biosynthesis starts with the conversion of the amino acid methionine to S-adenosyl-L-methionine (SAM) by SAM synthetase. SAM is then converted to ACC, which is catalyzed by ACC synthase . This compound, being a structural analog of ACC, fits into this pathway and influences the production of ethylene .

Result of Action

this compound triggers enhanced ethylene-related responses in plants . These include restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit .

Biochemical Analysis

Biochemical Properties

Methyl 1-ethynylcyclopropane-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as aminocyclopropane-1-carboxylate synthase (ACC synthase) and aminocyclopropane-1-carboxylate oxidase (ACC oxidase). These enzymes are involved in the biosynthesis of ethylene, a crucial plant hormone. This compound acts as a substrate analog, influencing the activity of these enzymes and thereby modulating ethylene production.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In plant cells, it has been observed to enhance ethylene-related responses, such as restrained root elongation, increased root hair number, and accelerated ripening of postharvest fruits. These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate ethylene biosynthesis genes further underscores its influence on cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist of ethylene response by competitively binding to ACC oxidase, thereby enhancing ethylene production. This binding interaction leads to the activation of downstream signaling pathways and changes in gene expression, ultimately resulting in the observed cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found to be a stable compound with consistent bioactivity over extended periods. Long-term studies have shown that its effects on cellular function, such as ethylene production and gene expression, remain sustained, making it a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated a dose-dependent response, with higher concentrations leading to more pronounced effects on ethylene production and related cellular processes. At very high doses, there may be toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to ethylene biosynthesis. It interacts with enzymes such as ACC synthase and ACC oxidase, which are key players in the conversion of S-adenosyl-L-methionine to ethylene. This interaction influences metabolic flux and metabolite levels, thereby modulating the overall ethylene biosynthesis pathway.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biochemical effects. The compound’s distribution pattern is crucial for its role in modulating ethylene production and related cellular processes.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytosol, where it interacts with enzymes involved in ethylene biosynthesis. This localization is essential for its activity, as it ensures proximity to its target enzymes and facilitates efficient modulation of ethylene production. Additionally, post-translational modifications and targeting signals may influence its distribution within specific cellular compartments.

Biological Activity

Methyl 1-ethynylcyclopropane-1-carboxylate (MECC) is a compound that has garnered attention for its biological activity, particularly in relation to plant physiology and hormone regulation. This article delves into the biochemical properties, mechanisms of action, and relevant research findings associated with MECC.

Overview of this compound

- Molecular Formula : CHO

- Molecular Weight : 124.14 g/mol

- CAS Number : 1423705-50-3

- Purity : Typically around 95%

MECC acts as a structural analog of 1-aminocyclopropane-1-carboxylate (ACC), which is a precursor to ethylene, a crucial plant hormone involved in various developmental processes.

Target Interaction

MECC primarily interacts with ethylene receptors, mimicking the action of ACC. This interaction influences the ethylene biosynthetic pathway, leading to enhanced ethylene-related physiological responses in plants.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- Ethylene Biosynthesis : MECC acts as a substrate analog for enzymes such as ACC synthase and ACC oxidase, facilitating the conversion of S-adenosyl-L-methionine to ethylene.

- Regulation of Plant Responses : Through its action on ethylene receptors, MECC modulates responses such as root elongation and fruit ripening.

Cellular Effects

MECC has been shown to significantly impact various cellular processes:

- Enhanced Ethylene Responses : In plant cells, MECC promotes responses like increased root hair formation and accelerated ripening of fruits.

- Dose-Dependent Effects : Studies indicate that the biological effects of MECC are dose-dependent, with higher concentrations yielding more pronounced physiological changes.

Case Studies and Experimental Data

Several studies have highlighted the biological activity of MECC:

-

Ethylene Production Enhancement :

- A study demonstrated that MECC enhances ethylene production in tomato plants, leading to improved fruit quality and shelf life.

-

Inhibition of Viral Replication :

- Certain isomers of compounds related to MECC have shown potential in inhibiting Epstein-Barr virus replication, suggesting broader antiviral properties.

- Cellular Interaction Studies :

Comparative Analysis of Biological Activity

| Compound | Biological Activity | Mechanism |

|---|---|---|

| MECC | Enhances ethylene production; promotes fruit ripening | Agonist for ACC oxidase; interacts with ethylene receptors |

| ACC | Precursor to ethylene; regulates plant growth | Direct substrate for ACC oxidase; initiates ethylene signaling |

| Ethylene | Regulates diverse plant processes including senescence and stress responses | Gaseous hormone acting through specific receptors |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

- Ethynyl Group : The linear sp-hybridized ethynyl substituent introduces significant ring strain and electron-withdrawing effects, enhancing reactivity toward electrophiles and cycloaddition reactions .

- Methyl/Hydroxy Groups : Methyl (electron-donating) and hydroxy (polar) substituents reduce ring strain and modify solubility. For example, Methyl 1-hydroxycyclopropanecarboxylate is more hydrophilic than its ethynyl counterpart .

Methanesulfonyl and cyano derivatives (e.g., Ethyl 1-cyanocyclopropanecarboxylate) require specialized reagents like chloromethyl chlorosulfate or cyanide salts, reflecting the electrophilic nature of these substituents .

Applications: Pharmaceuticals: Amino and sulfonyl derivatives are common in drug design (e.g., NMDA receptor modulators and kinase inhibitors) . Materials Science: Ethynyl-substituted cyclopropanes are promising for polymer crosslinking due to their click chemistry compatibility .

Physicochemical Properties

The ethynyl group’s electron-withdrawing nature reduces electron density on the cyclopropane ring, increasing susceptibility to ring-opening reactions compared to methyl- or hydroxy-substituted analogs. For example:

- Solubility : this compound is likely less polar than hydroxy derivatives but more reactive than alkyl-substituted esters.

- Stability: Sulfonyl and cyano groups stabilize the cyclopropane ring via resonance, whereas ethynyl and ester groups may accelerate ring-opening under acidic or thermal conditions .

Preparation Methods

Synthesis via Cyclopropanation Using Sulfonium Ylides

A notable method for preparing cyclopropane carboxylic acid derivatives, including methyl esters, involves the use of stable sulfonium or tetrahydrothiophenium ylides. This approach is advantageous due to the stability of the ylides and the ability to conduct reactions under relatively mild conditions with good yields.

Formation of Tetrahydrothiophenium Salt: Tetrahydrothiophene reacts with an ester of haloacetic acid (e.g., methyl bromoacetate) in an inert solvent such as acetone or chloroform at 15–35 °C over 1–3 days to form 1-(carbalkoxymethyl)tetrahydrothiophenium halide salts.

Generation of Ylide: The tetrahydrothiophenium salt is treated with an aqueous base (e.g., sodium or potassium hydroxide) in an inert solvent at 10–50 °C for 10 minutes to 16 hours to yield the corresponding tetrahydrothiophenium carboxymethylide ester (ylide).

Cyclopropanation Reaction: The ylide is then reacted with an activated olefin (alkene) in equimolar or slight excess amounts, heated at 25–100 °C (preferably 25–50 °C) to form the cyclopropane carboxylic acid ester.

This method allows for the synthesis of methyl 1-ethynylcyclopropane-1-carboxylate by selecting an appropriate activated olefin bearing the ethynyl substituent.

- High stability of tetrahydrothiophenium ylides compared to sulfonium ylides, leading to better yields and cleaner products.

- Reaction conditions are mild and scalable.

- Reduced byproduct formation and easier purification.

| Reaction Step | Conditions | Time | Temperature (°C) | Yield/Notes |

|---|---|---|---|---|

| Formation of tetrahydrothiophenium salt | Tetrahydrothiophene + haloacetate ester, inert solvent | 1–3 days | 15–35 | Stable salt formation |

| Ylide generation | Aqueous base + inert solvent | 10 min – 16 hr | 10–50 | Ylide formation, may be isolated |

| Cyclopropanation | Ylide + activated olefin | Variable | 25–100 (pref. 25–50) | Max yield by GLC analysis |

Preparation via Cyclopropyl Methyl Ketone Derivatives and Halide Elimination

Another approach involves the conversion of cyclopropyl methyl ketone to geminal dichloride derivatives, followed by elimination to form ethynylcyclopropane intermediates, which can then be esterified to yield this compound.

Cyclopropyl methyl ketone is converted to (1,1-dichloroethyl)cyclopropane using reagents such as phosphorus pentachloride (PCl5).

Subsequent elimination of two molecules of hydrogen chloride yields ethynylcyclopropane.

The ethynylcyclopropane intermediate can be further functionalized, including esterification to form the methyl ester.

The preparation of geminal dichlorides requires harsh conditions (e.g., PCl5), which may limit scalability and safety.

This method generates halide waste (at least two moles per mole of product), impacting environmental and economic factors.

Cyclization of Haloalkyne Precursors with Organolithium Reagents

A classical synthetic route to ethynylcyclopropane derivatives involves:

Starting from 1-bromo-3-chloropropane, reacting with sodium acetylide to yield 5-chloro-1-pentyne.

Cyclization of this intermediate with n-butyllithium at low temperatures produces ethynylcyclopropane.

Subsequent esterification can be performed to introduce the methyl carboxylate group.

Requires low temperature conditions (often below 0 °C), increasing operational complexity.

Multi-step process with potential for side reactions.

Catalytic Cleavage and Functional Group Transformations

Recent research highlights catalytic methods involving gold catalysis and organolithium reagents for the preparation of cyclopropane derivatives, including ethynyl-substituted compounds.

Treatment of halo-substituted cyclopropane derivatives with n-butyllithium in tetrahydrofuran (THF) at low temperatures, followed by quenching with methanol, yields ethynyl-substituted cyclopropanes.

Purification via chromatography yields the target compounds with moderate to good yields.

Yields of 60–70% have been reported for related cyclopropane derivatives using such methods.

Characterization by NMR confirms the structure of the products.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield Range |

|---|---|---|---|---|

| Sulfonium/Tetrahydrothiophenium Ylide | Tetrahydrothiophene + haloacetate ester + base; olefin | Mild, stable intermediates, scalable | Requires activated olefin | High (up to 95%) |

| Geminal Dichloride Elimination | Cyclopropyl methyl ketone + PCl5; elimination | Direct ethynyl intermediate | Harsh conditions, halide waste | Moderate |

| Cyclization of Haloalkyne with n-BuLi | 1-bromo-3-chloropropane + sodium acetylide + n-BuLi | Established method | Low temp required, multi-step | Moderate |

| Catalytic Organolithium and Gold Methods | Halo-cyclopropane + n-BuLi, methanol quench | Catalytic, moderate conditions | Specialized catalysts, moderate yield | 60–70% |

Detailed Research Findings and Notes

The tetrahydrothiophenium ylide method stands out for its stability and reversibility of intermediate salts, allowing better control over reaction conditions and yields.

The elimination of halides in geminal dichlorides is efficient but environmentally less favorable due to halide waste.

Organolithium-based cyclizations require careful temperature control but provide a direct route to ethynylcyclopropane intermediates.

Catalytic methods using gold catalysts and organolithium reagents have been demonstrated for related cyclopropane derivatives, offering alternative synthetic routes with moderate yields and operational simplicity.

Q & A

Q. What are the optimal synthetic routes for preparing methyl 1-ethynylcyclopropane-1-carboxylate, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves cyclopropanation of a precursor (e.g., methyl cyclopropanecarboxylate derivatives) followed by functionalization of the ethynyl group. Key steps include:

- Cyclopropanation : Use of transition-metal catalysts (e.g., Rh or Cu) under inert atmospheres to stabilize strained intermediates .

- Ethynylation : Alkynylation reagents like terminal alkynes in the presence of Pd/Cu catalysts under Sonogashira-like conditions .

- Yield Optimization : Solvent selection (e.g., THF or DMF for polar intermediates), temperature control (0–25°C to minimize side reactions), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

- Typical Yields : 70–85% after optimization, with purity confirmed by NMR and GC-MS .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Analytical Techniques :

- 1H-NMR : Key peaks include the ethynyl proton (δ ~2.5–3.0 ppm, singlet) and cyclopropane ring protons (δ ~1.5–2.2 ppm, multiplet) .

- IR Spectroscopy : Ethynyl C≡C stretch (~2100–2260 cm⁻¹) and ester C=O (~1700 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak ([M+H]+) at m/z corresponding to C₆H₇O₂ (calc. 127.04) .

- Purity Checks : HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity threshold .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile intermediates .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers under nitrogen at –20°C to prevent degradation .

Advanced Research Questions

Q. How does the ethynyl group in this compound influence its reactivity in cycloaddition reactions?

- Methodological Answer : The ethynyl group participates in [2+2] or [3+2] cycloadditions due to its high electron density and strain from the cyclopropane ring. For example:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Forms triazole derivatives for pharmaceutical intermediates. Reaction conditions: 1 mol% CuI, DMF, 50°C, 12h .

- Electrophilic Additions : Reacts with halogens (e.g., Br₂) to form dihalogenated cyclopropanes, monitored by in-situ FTIR to track intermediate stability .

- Contradictions : Unpredictable regioselectivity in polar solvents (e.g., DMSO), attributed to solvent coordination effects .

Q. What strategies resolve contradictory NMR data observed during the characterization of this compound derivatives?

- Methodological Answer : Discrepancies in peak splitting or chemical shifts often arise from:

- Dynamic Effects : Restricted rotation of the cyclopropane ring at low temperatures (<–30°C), resolved by variable-temperature NMR .

- Diastereomer Formation : Use chiral columns (e.g., Chiralpak IA) for HPLC separation and assign configurations via NOESY .

- Solvent Artifacts : Deuteration of DMSO-d₆ may shift acidic protons; cross-validate with CDCl₃ spectra .

Q. How can this compound be utilized in the synthesis of strained polymer backbones?

- Methodological Answer : The cyclopropane-ethynyl motif introduces rigidity into polymers:

- Step-Growth Polymerization : React with diols or diamines under Mitsunobu conditions (DEAD, PPh₃) to form polyesters/polyamides .

- Click Chemistry : Incorporate into dendrimers via iterative CuAAC, enhancing thermal stability (TGA data shows decomposition >300°C) .

- Challenges : Steric hindrance limits molecular weight (Mn ~10–15 kDa); optimize via microwave-assisted polymerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.